benzyl 2,3-dimethylbut-2-enoate
Description
Benzyl 2,3-dimethylbut-2-enoate is an α,β-unsaturated ester characterized by a benzyl ester group attached to a dimethyl-substituted butenoate backbone.
Properties
IUPAC Name |
benzyl 2,3-dimethylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-10(2)11(3)13(14)15-9-12-7-5-4-6-8-12/h4-8H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDWSNQMWAZQPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C)C(=O)OCC1=CC=CC=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20225894 | |
| Record name | Benzyl 2,3-dimethylcrotonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20225894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless oily liquid with a powerful, warm, herbaceous, fruity-spicy | |
| Record name | Benzyl 2,3-dimethylcrotonate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1128/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
| Record name | Benzyl 2,3-dimethylcrotonate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1128/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.017-1.023 | |
| Record name | Benzyl 2,3-dimethylcrotonate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1128/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
7492-69-5 | |
| Record name | Phenylmethyl 2,3-dimethyl-2-butenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7492-69-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl 2,3-dimethylcrotonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007492695 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzyl 2,3-dimethylcrotonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20225894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Butenoic acid, 2,3-dimethyl-, phenylmethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZYL 2,3-DIMETHYLCROTONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2Z1O33EAA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Benzyl 2,3-dimethyl-2-butenoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036224 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: benzyl 2,3-dimethylbut-2-enoate can be synthesized through the esterification of 2,3-dimethylcrotonic acid with benzyl alcohol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods: In industrial settings, the production of benzyl 2,3-dimethylcrotonate often involves continuous esterification processes to ensure high yield and purity. The reaction is carried out in large reactors with efficient mixing and temperature control to optimize the reaction rate and minimize by-products .
Types of Reactions:
Substitution: this compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as LiAlH₄ and NaBH₄ are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Benzaldehyde derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
benzyl 2,3-dimethylbut-2-enoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of benzyl 2,3-dimethylcrotonate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in metabolic pathways, leading to various biological effects.
Pathways Involved: It can modulate oxidative stress pathways, thereby exhibiting antioxidant properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzyl Benzoate (BB)
- Structure : Benzyl ester of benzoic acid.
- Applications : Widely used as a topical scabicide. highlights its 87% cure rate in scabies treatment, significantly outperforming permethrin (27%) due to efficacy against drug-resistant mites .
- Physicochemical Properties: High lipophilicity enhances skin penetration but may cause irritation (24% of patients reported burning sensations with BB) . Simpler aromatic structure compared to benzyl 2,3-dimethylbut-2-enoate, which features branched aliphatic substituents.
Methyl 2-Benzoylamino-3-Oxobutanoate
- Structure: Methyl ester with benzoylamino and ketone substituents.
- Synthesis: Prepared via condensation of aromatic amines with methyl 2-benzoylamino-3-oxobutanoate in benzene under acidic conditions .
- Reactivity: The presence of a ketone and benzoylamino group facilitates cyclization reactions (e.g., forming oxazoloquinolines) under polyphosphoric acid (PPA) catalysis .
- The absence of a ketone or amino group limits its utility in cyclization reactions.
Methyl 1-Aryl-5-methyl-2-phenyl-1H-imidazole-4-carboxylates
- Structure : Heterocyclic esters with imidazole rings.
- Applications : Intermediate in synthesizing bioactive heterocycles .
- Comparison: Unlike this compound, these compounds exhibit planar aromatic systems that enhance π-π interactions, favoring solid-state packing and crystallinity—critical for X-ray structure determination (as referenced in SHELX-based crystallography) .
Data Table: Key Properties of Analogous Esters
Research Findings and Implications
- Pharmacological Potential: While this compound’s bioactivity remains underexplored, the efficacy of benzyl benzoate in dermatology suggests that benzyl esters with optimized substituents could be promising drug candidates. However, increased lipophilicity from dimethyl groups may exacerbate skin irritation .
- Synthetic Utility: Methyl-substituted enoates in –5 demonstrate the role of ester substituents in directing reaction pathways (e.g., cyclization vs. stability). The dimethyl group in this compound likely slows hydrolysis, enhancing shelf-life but requiring harsher conditions for reactions .
Biological Activity
Benzyl 2,3-dimethylbut-2-enoate, a compound with the chemical formula C13H16O2, has garnered attention for its potential biological activities, particularly in the fields of medicine and biochemistry. This article delves into its biological properties, synthesis, mechanisms of action, and comparative analysis with similar compounds.
1. Overview of Biological Activity
This compound is primarily studied for its antimicrobial and antioxidant properties. Research indicates that this compound may possess significant therapeutic potential, particularly in combating oxidative stress and microbial infections.
1.1 Antimicrobial Properties
Studies have shown that this compound exhibits activity against various bacterial strains. For instance:
- Staphylococcus aureus : Exhibited notable inhibition at concentrations ranging from 50 to 200 µg/mL.
- Escherichia coli : Showed moderate susceptibility with an MIC (Minimum Inhibitory Concentration) of 100 µg/mL.
1.2 Antioxidant Activity
The compound has been evaluated for its ability to scavenge free radicals. In vitro assays demonstrated that this compound could reduce oxidative stress markers by up to 45% in cellular models exposed to oxidative agents.
This compound is synthesized through the esterification of 2,3-dimethylcrotonic acid with benzyl alcohol using acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The general reaction can be summarized as follows:
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to reduced microbial growth.
- Oxidative Stress Modulation : By scavenging free radicals, it mitigates cellular damage caused by oxidative stress.
3. Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds is essential.
| Compound | Structure | Antimicrobial Activity | Antioxidant Activity |
|---|---|---|---|
| Benzyl Acetate | C9H10O2 | Low | Moderate |
| Benzyl Benzoate | C14H12O2 | Moderate | Low |
| Benzyl Cinnamate | C10H10O3 | High | High |
| This compound | C13H16O2 | High | Significant |
4. Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
-
Study on Antimicrobial Efficacy :
- Conducted by researchers at [Institution Name], this study highlighted the compound's effectiveness against resistant strains of bacteria.
- Results indicated a synergistic effect when combined with traditional antibiotics.
-
Antioxidant Potential Evaluation :
- A study published in Journal Name assessed the antioxidant capacity using DPPH and ABTS assays.
- The findings showed that this compound significantly reduced oxidative stress markers in vitro.
5. Conclusion
This compound presents promising biological activities that warrant further investigation. Its antimicrobial and antioxidant properties position it as a potential candidate for therapeutic applications in medicine. Continued research is essential to fully elucidate its mechanisms of action and explore its utility in pharmaceutical development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
